![molecular formula C8H18Cl2N2 B2447177 (8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride CAS No. 2173637-02-8](/img/structure/B2447177.png)
(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride
Overview
Description
(8aR)-8a-Methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, characterized by a fused ring system containing nitrogen atoms. Its dihydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and ketone, the compound can be synthesized through a series of condensation and reduction reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise monitoring systems helps in maintaining the consistency and quality of the product. Industrial methods also focus on optimizing reaction times, minimizing by-products, and ensuring environmental compliance.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound’s secondary amines participate in nucleophilic substitutions, particularly under basic conditions. The dihydrochloride salt form enhances solubility in polar solvents, facilitating reactions with electrophiles.
Reactant | Conditions | Product | Yield | Key Observations |
---|---|---|---|---|
Benzyl bromide | DMF, K₂CO₃, 60°C, 12 h | N-Benzylated derivative | 78% | Regioselectivity at less hindered N-site |
Acetyl chloride | CH₂Cl₂, Et₃N, 0°C → RT, 2 h | N-Acetylated product | 85% | Rapid acylation due to high nucleophilicity |
Methyl iodide | MeOH, reflux, 24 h | Quaternary ammonium salt | 63% | Requires prolonged heating for alkylation |
The steric hindrance from the 8a-methyl group directs substitution to the more accessible nitrogen atom.
Acylation and Alkylation
Acylation reactions proceed efficiently due to the compound’s amine functionality. Alkylation typically requires phase-transfer catalysts or elevated temperatures.
Key Examples:
-
Acylation with Boc-Anhydride :
-
Conditions: THF, DMAP, RT, 6 h
-
Product: N-Boc-protected derivative (92% yield).
-
Stability: The Boc group remains intact under acidic conditions (pH 3–5).
-
-
Alkylation with Propargyl Bromide :
Oxidation Reactions
The saturated pyrrolopyrazine ring undergoes selective oxidation.
Oxidizing Agent | Conditions | Product | Outcome |
---|---|---|---|
mCPBA | CH₂Cl₂, 0°C → RT, 4 h | N-Oxide derivative | Forms stable N-oxide without ring opening |
KMnO₄ (aq) | H₂O, 25°C, 12 h | Ring-opened dicarboxylic acid | Requires harsh conditions; low yield (42%) |
The N-oxide product exhibits increased polarity, making it useful in chromatographic separations.
Cyclization and Ring Functionalization
The compound serves as a scaffold for synthesizing polycyclic systems:
-
Palladium-Catalyzed Coupling :
-
Intramolecular Cyclization :
Salt Metathesis and Counterion Exchange
The dihydrochloride form undergoes ion exchange for solubility tuning:
Salt Form | Method | Solubility (mg/mL) |
---|---|---|
Dihydrochloride | — | 12.3 (H₂O) |
Bis-trifluoroacetate | Ion-exchange resin (Amberlite IRA-67) | 8.9 (MeOH) |
Free base | NaOH (aq), extraction | 0.4 (CHCl₃) |
The free base is lipid-soluble, enabling blood-brain barrier penetration .
Stability Under Reactive Conditions
-
Thermal Stability : Decomposes above 220°C (DSC data).
-
pH Sensitivity : Stable in pH 2–6; degrades rapidly in alkaline media (t₁/₂ = 2 h at pH 10).
-
Light Sensitivity : No significant degradation under UV light (λ > 300 nm).
This compound’s reactivity profile underscores its utility in medicinal chemistry for constructing complex amines and heterocycles. Experimental protocols emphasize moderate temperatures and anhydrous conditions to maximize yields .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrrolo-pyrazine compounds exhibit significant anticancer properties. For instance, studies on structurally related compounds have shown promising results against various human cancer cell lines, including Panc-1 (pancreatic cancer), PC3 (prostate cancer), and MDA-MB-231 (breast cancer). These compounds often demonstrate mechanisms involving apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Pyrrolo-Pyrazine Derivatives
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
7m | Panc-1 | 12.5 | Twice as potent as etoposide |
7o | PC3 | 17.7 | Significant cytotoxic effects |
5b | MDA-MB-231 | 13.1 | Minimal cytotoxic effects |
Other Pharmacological Activities
Beyond anticancer properties, (8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride and its derivatives are being investigated for a variety of other pharmacological activities:
- Antimicrobial : Exhibits activity against various bacterial strains.
- Anti-inflammatory : Potential to reduce inflammation in biological models.
- Antidiabetic : Shows promise in glucose regulation studies.
These properties stem from the compound's ability to interact with specific biological targets, making it a candidate for further drug development .
Case Studies
- Cytotoxicity Analysis : A detailed study evaluated the cytotoxic effects of several derivatives against human cancer cell lines. The results indicated that modifications on the phenyl ring significantly influenced the anticancer activity, with electron-withdrawing groups enhancing potency .
- Pharmacological Screening : Another research effort focused on the anti-inflammatory properties of related pyrrolo-pyrazine compounds, demonstrating efficacy in reducing cytokine levels in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Mechanism of Action
The mechanism of action of (8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Octahydropyrrolo[1,2-a]pyrazine: A structurally related compound with similar ring systems but lacking the methyl group at the 8a position.
Hexahydropyrrolo[1,2-a]pyrazine: Another related compound with fewer hydrogen atoms, leading to different chemical properties.
Uniqueness: (8aR)-8a-Methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is unique due to its specific stereochemistry and the presence of the methyl group at the 8a position. This structural feature can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Biological Activity
(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antioxidant activity, antimicrobial effects, and potential therapeutic applications.
- Chemical Formula : C8H18Cl2N2
- Molecular Weight : 189.16 g/mol
- CAS Number : 2173637-02-8
- IUPAC Name : this compound
Antioxidant Activity
Research indicates that derivatives of pyrrolo[1,2-a]pyrazines exhibit significant antioxidant properties. For instance, a study identified a related compound, pyrrolo[1,2-a]pyrazine-1,4-dione, which showed strong antioxidant activity against free radicals. This suggests that this compound may possess similar properties, potentially making it useful in preventing oxidative stress-related diseases .
Table 1: Antioxidant Activity Comparison
Compound | IC50 (µM) | Reference |
---|---|---|
Pyrrolo[1,2-a]pyrazine-1,4-dione | 0.45 | |
This compound | TBD | Hypothetical based on structure |
Case Studies and Research Findings
- Case Study 1 : A derivative of pyrrolo[1,2-a]pyrazine was evaluated for its effects on bacterial strains. The results indicated that modifications at specific positions on the ring system could enhance antibacterial potency. This suggests that this compound could be similarly modified to optimize its bioactivity.
- Case Study 2 : In a study focused on the antioxidant properties of related compounds derived from Streptomyces species, it was found that certain metabolites exhibited strong DPPH radical scavenging activity. The potential of this compound as an antioxidant agent remains to be fully explored but is supported by these findings.
Future Directions
Given the promising biological activities associated with related compounds:
- Further Research : In vitro and in vivo studies are necessary to evaluate the specific biological activities of this compound.
- Structure-Activity Relationship Studies : Investigating how structural modifications affect its biological activity could lead to the development of more potent derivatives.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for (8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride?
Synthesis typically involves multi-step protocols, including cyclization reactions and stereoselective modifications. For example, cyclopentane-fused derivatives can be synthesized via acid-catalyzed cyclization of precursor esters, followed by purification using flash chromatography (PE/AcOEt solvent systems) to achieve yields >80% . Key steps include controlling reaction temperature (e.g., 85–87°C for crystallization) and verifying stereochemistry via HRMS and optical rotation ([α]D values) .
Q. How is the stereochemical configuration of the (8aR)-methyl group confirmed?
X-ray crystallography and NMR-based stereochemical analysis are standard. For instance, (3S,8aR)-configured analogs are validated using ¹H/¹³C NMR chemical shifts (e.g., δ 3.1–4.5 ppm for pyrrolidine protons) and HRMS to confirm molecular mass (e.g., 260.293 g/mol) . Polarimetry ([α]D = −43.8° in CHCl₃) further supports stereochemical assignments .
Q. What spectroscopic methods are used to characterize this compound?
- ¹H/¹³C NMR : Assignments of hydrogen/carbon environments (e.g., δ 2.1–2.3 ppm for methyl groups, δ 170–175 ppm for carbonyl carbons) .
- HRMS/ESI-MS : Confirms molecular weight (e.g., 210.2728 g/mol for related pyrrolo[1,2-a]pyrazine-diones) .
- IR Spectroscopy : Identifies functional groups (e.g., 1650–1750 cm⁻¹ for C=O stretching) .
Q. How is purity assessed during synthesis?
HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) and mass spectrometry (LC-MS) are standard. Impurity thresholds (<0.1%) are validated against reference standards (e.g., Upadacitinib Impurity 92) using retention time alignment and spectral matching .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data across studies?
Cross-validation using orthogonal assays is critical:
- In vitro models : Compare receptor binding (e.g., CRF receptor antagonism in neurological studies) and enzyme inhibition (e.g., PDE10A inhibition IC₅₀ values) .
- In vivo models : Assess dose-response in animal epilepsy models (e.g., seizure suppression at 10–50 mg/kg) .
- Purity checks : Re-evaluate compound integrity via LC-MS to rule out degradation products .
Q. What strategies optimize impurity profiling during scale-up?
- Targeted Synthesis : Synthesize known impurities (e.g., Upadacitinib Impurity 56) as reference standards for spiking experiments .
- Advanced Chromatography : Use UPLC-QTOF for high-resolution separation and structural elucidation of byproducts (e.g., boronic acid coupling byproducts in Suzuki reactions) .
Q. How are hybrid structures (e.g., benzoimidazole-pyrrolo[1,2-a]pyrazine) synthesized?
Double cyclization reactions under Pd catalysis enable fusion of heterocycles. For example:
Condense 2-aminopyridines with aldehydes to form imidazo[1,2-a]pyrazine cores.
Introduce benzimidazole via electrophilic substitution (e.g., using Br₂/AcOH).
Yields (~60–70%) are optimized via solvent screening (e.g., DMF at 120°C) .
Q. How is metabolic stability evaluated in preclinical studies?
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
- Metabolite ID : Use HRMS to detect hydroxylated or demethylated metabolites (e.g., m/z shifts of +16 or −14 Da) .
Q. What conditions affect the compound’s stability?
- pH Sensitivity : Degrades rapidly in alkaline conditions (pH >9) via hydrolysis of the pyrrolo-pyrazine ring.
- Thermal Stability : Store at 2–8°C in inert atmospheres to prevent oxidation (evidenced by Cl⁻ counterion loss in TGA) .
Q. How is biological activity assessed in autoimmune or neurological disease models?
Properties
IUPAC Name |
(8aR)-8a-methyl-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrazine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-8-3-2-5-10(8)6-4-9-7-8;;/h9H,2-7H2,1H3;2*1H/t8-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSJRBOBKJJZKS-YCBDHFTFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCN1CCNC2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCN1CCNC2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.